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Cat. No.: B195942

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and
characterization of Fluvoxketone, a key intermediate in the production of the selective
serotonin reuptake inhibitor (SSRI) Fluvoxamine. Fluvoxketone, also known as 5-Methoxy-1-
[4-(trifluoromethyl)phenyl]pentan-1-one, is often utilized as a reference standard for purity and
analytical method development in the pharmaceutical industry. The protocols detailed herein
describe a robust Grignard reaction-based synthesis, followed by purification and thorough
analytical characterization to ensure the material is fit for its intended purpose as a reference
standard.

Introduction

Fluvoxketone (CAS No. 61718-80-7) is a critical starting material in the synthesis of
Fluvoxamine.[1][2] It is also classified as Fluvoxamine Impurity D in various pharmacopeias,
making its availability as a high-purity reference standard essential for quality control during
drug manufacturing.[3][4][5] The synthesis of Fluvoxketone can be effectively achieved
through a Grignard reaction, which offers a reliable route with good yields. This application note
provides detailed protocols for this synthesis, along with methods for purification and
comprehensive analytical characterization to confirm the identity and purity of the final product.
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Chemical Properties

Property Value

] 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-
Chemical Name

1-one
Synonyms Fluvoxketone, Fluvoxamine Impurity D
CAS Number 61718-80-7
Molecular Formula C13H15F30:2
Molecular Weight 260.25 g/mol [5]
Appearance White Powder
Melting Point 50-52 °C
Solubility Soluble in Chloroform and Methanol

Synthesis of Fluvoxketone

The synthesis of Fluvoxketone is achieved via a Grignard reaction. The overall reaction
scheme is presented below.

Synthesis Pathway

Reactants

4-Methoxybutyl Magnesium Chloride .
[ Xyouty gnesiu ! ] Reaction

(Grignard Reagent) Product

Grignard Reaction Acidic Worku Fluvoxketone
R\ (Toluene or THF)
4-(Trifluoromethyl)benzonitrile)

Click to download full resolution via product page

Caption: Grignard reaction for the synthesis of Fluvoxketone.
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Experimental Protocol: Grighard Reaction

This protocol is based on a method known to produce a high yield of over 80%.[6]

Materials:

Magnesium turnings

1-Chloro-4-methoxybutane

4-(Trifluoromethyl)benzonitrile

Isopropyl ether or Tetrahydrofuran (THF)

Toluene

Hydrochloric acid (agueous solution)

Anhydrous sodium sulfate

Equipment:

e Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and
nitrogen inlet

Magnetic stirrer with heating mantle

Separatory funnel

Rotary evaporator

Vacuum distillation apparatus

Procedure:

o Preparation of the Grignard Reagent:

o In a flame-dried three-neck flask under a nitrogen atmosphere, add magnesium turnings.
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o Add a small amount of anhydrous isopropyl ether or THF.

o A solution of 1-chloro-4-methoxybutane in isopropyl ether or THF is added dropwise via
the dropping funnel to initiate the reaction.

o Once the reaction has started (indicated by gentle reflux), the remaining 1-chloro-4-
methoxybutane solution is added at a rate that maintains a steady reflux.

o After the addition is complete, the mixture is heated to reflux for an additional 1-2 hours to
ensure complete formation of the Grignard reagent (4-methoxybutyl magnesium chloride).

e Coupling Reaction:
o Cool the Grignard reagent solution to -5 to 0 °C in an ice-salt bath.

o A solution of 4-(trifluoromethyl)benzonitrile in anhydrous toluene is added dropwise to the
cooled Grignard solution, maintaining the temperature below 0 °C.

o After the addition is complete, allow the reaction mixture to stir at this temperature for an
additional 4 hours.

e Work-up and Isolation:

o The reaction mixture is slowly quenched by pouring it onto a mixture of crushed ice and a
dilute aqueous solution of hydrochloric acid.

o The mixture is transferred to a separatory funnel, and the organic layer is separated.
o The aqueous layer is extracted twice with toluene.

o The combined organic layers are washed with water, then with brine, and dried over
anhydrous sodium sulfate.

o The solvent is removed under reduced pressure using a rotary evaporator to yield the
crude solid product.

Purification
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The crude Fluvoxketone can be purified by vacuum distillation or recrystallization.

Experimental Protocol: Purification by Vacuum
Distillation

Equipment:

Short-path distillation apparatus

Vacuum pump

Heating mantle with a stirrer

Cold trap

Procedure:

The crude solid product is transferred to the distillation flask.

The system is evacuated to a pressure of 5-15 mmHg.[6]

The flask is gently heated while stirring.

Collect the fraction that distills at the appropriate boiling point for Fluvoxketone under the
applied pressure. The pure product will solidify upon cooling.

Analytical Characterization

To confirm the identity and purity of the synthesized Fluvoxketone, a series of analytical tests
should be performed.

Analytical Workflow
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Synthesis & Purification
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Caption: Workflow for the analytical characterization of Fluvoxketone.

Expected Analytical Data

IH NMR (Proton Nuclear Magnetic Resonance):

The 'H NMR spectrum of Fluvoxketone is expected to show signals corresponding to the
aromatic protons, the protons of the methoxy group, and the aliphatic protons of the pentanone
chain.
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Chemical Shift (5,

Protons Multiplicity Integration
ppm)
Aromatic-H 75-8.1 m 4H
-OCHs ~3.3 s 3H
-CH:- (adjacent to
~3.0 t 2H
C=0)
-CH:- (adjacent to -
~3.4 t 2H
OCHs)
-CH2-CH2- ~1.7-1.9 m 4H

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

The 13C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic
carbons (including the trifluoromethyl-substituted carbon), and the aliphatic carbons.

Carbon Chemical Shift (6, ppm)
C=0 ~198 - 202

Aromatic C-CFs ~132 (q)

Aromatic C-H ~125- 130

Aromatic C-C=0 ~138

-CFs3 ~124 ()

-OCHs ~58

-CH:- (adjacent to O) ~72

-CH:- (adjacent to C=0) ~38

-CHz- ~22, 29

Note: The trifluoromethyl group will cause splitting of the adjacent carbon signals (quartets).
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IR (Infrared) Spectroscopy:

The IR spectrum of Fluvoxketone is expected to show strong absorption bands characteristic
of a ketone and an aromatic trifluoromethyl group.

Functional Group Wavenumber (cm~—?)

C=0 (Aromatic Ketone) ~1690 - 1710

C-F (Trifluoromethyl) ~1100 - 1350 (strong, multiple bands)
C-O (Ether) ~1080 - 1150

Aromatic C-H ~3000 - 3100

Aliphatic C-H ~2850 - 3000

MS (Mass Spectrometry):

The mass spectrum should show the molecular ion peak and characteristic fragmentation

patterns.
m/z Interpretation
260 [M]* (Molecular lon)
229 [M - OCHs]*
173 [CeH4COCFs]*
145 [CeHaCF3]*
87 [CH2(CH2)sOCHs]*

Storage and Stability

The synthesized Fluvoxketone reference standard should be stored in a well-closed container,
protected from light, and at a controlled room temperature or refrigerated (2-8 °C) for long-term
stability.
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Conclusion

The synthesis of Fluvoxketone via a Grignard reaction provides a reliable and high-yielding
method for obtaining this important pharmaceutical reference standard. The detailed protocols
for synthesis, purification, and analytical characterization provided in this application note will
enable researchers and drug development professionals to produce and verify high-purity
Fluvoxketone for use in quality control and analytical method development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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